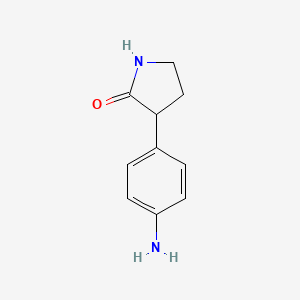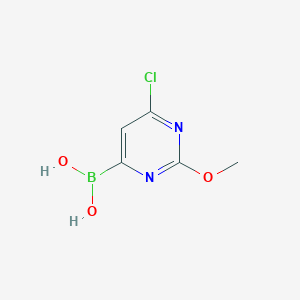![molecular formula C16H16N6O3 B13994706 4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid CAS No. 10083-98-4](/img/structure/B13994706.png)
4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is a complex organic compound that belongs to the class of pteroic acids This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- typically involves the following steps:
Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of reactions starting from simple precursors like guanine or pterin. The key steps involve cyclization and oxidation reactions to form the pteridine core.
Attachment of the Propylamine Chain: The propylamine chain is introduced through nucleophilic substitution reactions, where an appropriate propylamine derivative reacts with the pteridine ring.
Coupling with Benzoic Acid: The final step involves the coupling of the pteridine-propylamine intermediate with benzoic acid. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group in the pteridine ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its role in enzymatic reactions and metabolic pathways. It is also used in the study of folate metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting folate-dependent enzymes. It is also studied for its potential anti-cancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- involves its interaction with various molecular targets and pathways:
Enzymatic Inhibition: The compound can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleotides, leading to anti-proliferative effects.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins. This can lead to changes in cellular processes like proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Pteroic Acid: Similar in structure but lacks the benzoic acid moiety.
Folic Acid: Contains a pteridine ring but has a more complex structure with additional glutamate residues.
Methotrexate: A folate analog used as a chemotherapy agent, structurally similar but with different functional groups.
Uniqueness
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is unique due to its specific structure, which combines a benzoic acid moiety with a pteridine ring through a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
10083-98-4 |
|---|---|
分子式 |
C16H16N6O3 |
分子量 |
340.34 g/mol |
IUPAC名 |
4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-16-21-13-12(14(23)22-16)20-11(8-19-13)2-1-7-18-10-5-3-9(4-6-10)15(24)25/h3-6,8,18H,1-2,7H2,(H,24,25)(H3,17,19,21,22,23) |
InChIキー |
ZLTCAKWCTZNZKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NCCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



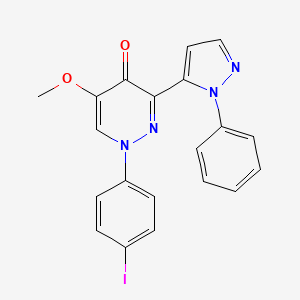

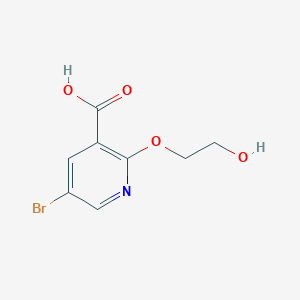
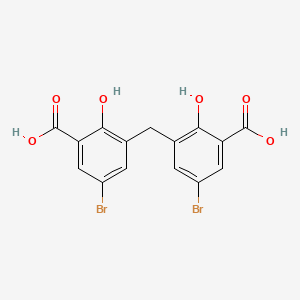
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)

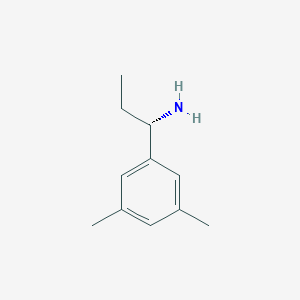
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)
